4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 121746-18-7
VCID: VC7940036
InChI: InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12)
SMILES: CC1=C(SC2=NC(=O)NC(=C12)N)C
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

CAS No.: 121746-18-7

Cat. No.: VC7940036

Molecular Formula: C8H9N3OS

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one - 121746-18-7

Specification

CAS No. 121746-18-7
Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
IUPAC Name 4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one
Standard InChI InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12)
Standard InChI Key PODYAMFFJJQMPM-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=O)NC(=C12)N)C
Canonical SMILES CC1=C(SC2=NC(=O)NC(=C12)N)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one, reflecting its fused bicyclic system. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring (a five-membered ring with one sulfur atom) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and a ketone group). Substituents include an amino group at position 4 and methyl groups at positions 5 and 6 .

The molecular formula is C₈H₉N₃OS, with a molecular weight of 195.24 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number121746-18-7
FEMA Number4669
SMILES NotationCC1=C(SC2=NC(=O)NC(=C12)N)C
InChI KeyPODYAMFFJJQMPM-UHFFFAOYSA-N

Physicochemical Properties

Limited experimental data are available, but computational estimates suggest a logP value of 0.907, indicating moderate lipophilicity . The compound is a solid at room temperature, though its melting point and solubility profile remain undocumented in public sources. Stability under standard storage conditions is inferred from supplier handling guidelines, which recommend protection from extreme temperatures and moisture .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound’s structure suggests a multistep synthesis starting from thiophene derivatives. A plausible route involves:

  • Cyclization of a substituted thiophene precursor to form the thieno[2,3-d]pyrimidine core.

  • Functionalization via methylation and amination reactions to introduce the 5,6-dimethyl and 4-amino groups .

Suppliers such as AChemBlock offer the compound at 97% purity, indicating rigorous purification processes, likely involving recrystallization or chromatography .

Industrial Scalability

Applications in the Flavor and Food Industries

Flavor Modulation Mechanism

4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one is classified under FEMA GRAS (Generally Recognized As Safe) category 4669, permitting its use as a flavor enhancer . It operates by interacting with sweetness receptors (e.g., T1R2/T1R3), amplifying perceived sweetness without adding sugars or artificial sweeteners. This property is invaluable for reducing sugar content in beverages and processed foods while maintaining palatability .

Marketed Products

Though specific product formulations are confidential, the compound is employed in:

  • Low-calorie beverages: Enhances sweetness in diet sodas and flavored waters.

  • Dairy products: Mitigates bitterness in reduced-sugar yogurts and ice creams .

SupplierPurityCatalog IDPrice Range (Est.)
AChemBlock97%Q65329$200–$300/g
VulcanChemNot statedVC7940036$150–$250/g
ParchemNot statedCustom inquiry$180–$280/g

Procurement Challenges

Limited supplier diversity and high costs reflect the compound’s niche application and complex synthesis. Bulk purchasing agreements may mitigate expenses for industrial users .

Future Research Directions

Sustainability Initiatives

Developing greener synthetic routes using biocatalysis or solvent-free reactions could reduce environmental impact and production costs.

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